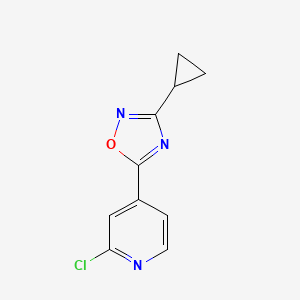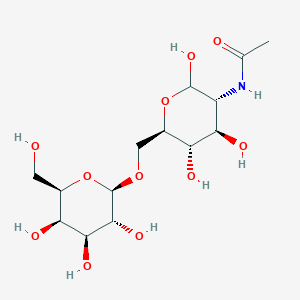
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Descripción general
Descripción
6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (6-MPDH) is a small molecule found in the pharmaceutical and biotechnology industries. It has been studied extensively and has been found to have a wide range of applications in scientific research, including as an enzyme inhibitor, a drug target, and a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They serve as key building blocks in the design and synthesis of various drugs due to their structural significance and biological relevance . The compound’s piperidin-4-yl moiety is particularly valuable in medicinal chemistry, contributing to the pharmacokinetic properties of potential therapeutic agents.
Neuropharmacological Agents
The structural features of this compound suggest potential neuropharmacological applications. Piperidine derivatives are often explored for their activity in the central nervous system, including as potential treatments for neurodegenerative diseases, cognitive disorders, and as analgesics .
Antihypertensive Research
Compounds containing imidazole rings, which are structurally similar to the benzodiazolone moiety of the compound, have been evaluated for their antihypertensive potential. Such research involves synthesizing and testing derivatives for their ability to modulate blood pressure in animal models .
Proteomics Research
The compound is available for purchase as a specialty product for proteomics research. This field involves studying the structure and function of proteins, where the compound may be used as a reagent or a reference compound in various assays .
Biomedical Applications
The benzodiazolone core is a common feature in biomedical research due to its presence in a variety of biologically active molecules. Research into the biomedical applications of such compounds includes their use as antibacterial, antifungal, and anticancer agents .
Synthesis of Bioactive Molecules
The compound’s structure is conducive to further chemical modifications, making it a valuable precursor in the synthesis of a wide range of bioactive molecules. These synthesized derivatives can then be screened for various biological activities, expanding the scope of potential therapeutic applications .
Pharmacological Activity Studies
Piperidine derivatives are present in more than twenty classes of pharmaceuticals. The compound could be used in studies to understand its pharmacological activity, including receptor binding affinities, enzyme inhibition, and cellular uptake mechanisms .
Chemical Biology Research
In chemical biology, the compound could be used to study the interaction between biological systems and chemical compounds. It can help in understanding the underlying chemical processes that occur in biological systems and the development of new biochemical tools .
Propiedades
IUPAC Name |
5-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9-2-3-11-12(8-9)16(13(17)15-11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSKPUVXLNVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)


![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)







![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)

![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)